molecular formula C16H15BrN2O3S B497536 1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 902116-65-8

1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497536
CAS No.: 902116-65-8
M. Wt: 395.3g/mol
InChI Key: OLVGMUYCDNYDIT-UHFFFAOYSA-N
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Description

1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, along with a dihydroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.

    Reaction Conditions: The sulfonyl chloride is reacted with the dihydroimidazole under basic conditions, often using a base like triethylamine or sodium hydroxide, in a suitable solvent such as dichloromethane or tetrahydrofuran.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be demethylated using boron tribromide.

    Coupling Reactions: The phenyl rings can participate in coupling reactions such as Suzuki or Heck reactions, using palladium catalysts and appropriate ligands.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, DMF (dimethylformamide) as solvent.

    Oxidation: Boron tribromide, dichloromethane as solvent.

    Coupling: Palladium acetate, triphenylphosphine, toluene as solvent.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Demethylated products.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Explored for its properties in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects depends on its application:

    Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Bromo-3-methoxyphenyl)sulfonyl)-4-(2-methylphenyl)piperazine
  • 1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-methylpiperidine

Uniqueness

1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVGMUYCDNYDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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